molecular formula C18H16N2O3 B1248479 Azacridone A CAS No. 150050-14-9

Azacridone A

Cat. No. B1248479
CAS RN: 150050-14-9
M. Wt: 308.3 g/mol
InChI Key: GSYTWFSUSXURDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azacridone a belongs to the class of organic compounds known as chromenopyridines. These are aromatic heterocyclic compounds structurally characterized by a pyridine ring fused to a chromene moiety. Azacridone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, azacridone a is primarily located in the membrane (predicted from logP). Outside of the human body, azacridone a can be found in citrus. This makes azacridone a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Bioorthogonal Chemical Reactions and Imaging

Azacridone derivatives have been explored for their role in bioorthogonal chemical reactions, particularly in live cell fluorescence imaging. Biarylazacyclooctynone (BARAC), a derivative, shows promising kinetics for such applications. This derivative is beneficial for in vivo imaging due to its high signal-to-background ratio, even at nanomolar concentrations (Jewett, Sletten, & Bertozzi, 2010).

Therapeutic Potential in Cancer

Azacridone derivatives, such as Azacitidine (AZA), are recognized for their therapeutic potential in cancer treatment, particularly in breast cancer chemotherapy. AZA-loaded liposome formulations have been developed for improved drug delivery, showing significant effectiveness in reducing expression of Bcl2, while increasing pro-apoptotic Bax and caspase-3 activity in breast cancer cells (Kesharwani, Md, Alhakamy, Hosny, & Haque, 2021).

Role in Acute Myeloid Leukemia Treatment

Studies have shown that AZA, an azacridone derivative, is effective in treating acute myeloid leukemia (AML). However, its effectiveness is not enhanced by concurrent therapy with other drugs like Vorinostat. Research has identified a molecular signature predictive of outcome after AZA-based therapy, which could guide treatment decisions (Craddock et al., 2017).

Applications in DNA Methylation and Epigenetic Effects

Azacridone compounds have been studied for their impact on DNA methylation and histone modifications, which are crucial in treating myelodysplastic syndromes (MDS) and related diseases. Studies have shown that azacridone derivatives like Azacitidine can induce a general increase in gene expression, affecting DNA methylation and histone modifications in MDS bone marrow progenitor cells (Tobiasson et al., 2017).

Comparative Studies in Anticancer Activity

Research comparing azacridone derivatives, such as Azacitidine and Decitabine, in AML cell lines has provided insights into their mechanisms of action. These studies highlight the distinct effects of these compounds on cell viability, protein synthesis, cell cycle, and gene expression, contributing to their anticancer activity (Hollenbach et al., 2010).

properties

CAS RN

150050-14-9

Product Name

Azacridone A

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

6-hydroxy-3,3,12-trimethylchromeno[5,6-b][1,7]naphthyridin-7-one

InChI

InChI=1S/C18H16N2O3/c1-18(2)6-4-11-14(23-18)8-13(21)15-16(11)20(3)12-9-19-7-5-10(12)17(15)22/h4-9,21H,1-3H3

InChI Key

GSYTWFSUSXURDO-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C

synonyms

azacridone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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